6.2× Greater LAT1 Inhibitory Potency Than BCH in Direct Head-to-Head Comparison
In a direct head-to-head competitive inhibition assay measuring [14C]-L-leucine uptake in MCF-7 human breast cancer cells, KMH-233 demonstrated an IC50 of 18.2 ± 1.2 µM compared to 112 ± 12 µM for BCH, representing a 6.2-fold greater inhibitory potency [1]. Both compounds were evaluated under identical experimental conditions with 5-minute incubation at eight concentrations ranging from 1 µM to 1 mM. The mRNA expression levels of LAT1, LAT2, and 4F2hc in MCF-7 cells were quantified prior to the assay to confirm target expression. KMH-233 achieved 55.10 ± 2.81% inhibition of [14C]-L-leucine uptake at 25 µM (near its IC50), whereas BCH required substantially higher concentrations to achieve comparable inhibition.
| Evidence Dimension | LAT1-mediated [14C]-L-leucine uptake inhibition (IC50) |
|---|---|
| Target Compound Data | 18.2 ± 1.2 µM |
| Comparator Or Baseline | BCH: 112 ± 12 µM |
| Quantified Difference | 6.2-fold greater potency (112/18.2 = 6.15) |
| Conditions | MCF-7 human breast cancer cells; 5-min incubation; [14C]-L-leucine (0.157 µM); 8 concentrations (1 µM–1 mM) |
Why This Matters
For procurement decisions where assay sensitivity or inhibitor concentration constraints exist, KMH-233 achieves equivalent target engagement at >6× lower working concentrations than BCH, reducing potential off-target effects and conserving compound usage in large-scale screening campaigns.
- [1] Huttunen KM, Gynther M, Huttunen J, Puris E, Spicer JA, Denny WA. A Selective and Slowly Reversible Inhibitor of L-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. J Med Chem. 2016;59(12):5740-5751. View Source
